2-Bromophenol, isoBOC

CAS No.:

Cat. No.: VC10155814

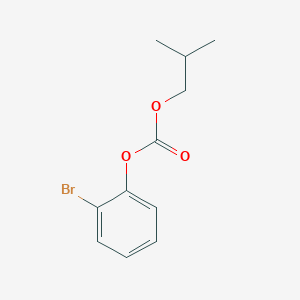

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO3 |

|---|---|

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | (2-bromophenyl) 2-methylpropyl carbonate |

| Standard InChI | InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3 |

| Standard InChI Key | UXUIEDUKQXVYKH-UHFFFAOYSA-N |

| SMILES | CC(C)COC(=O)OC1=CC=CC=C1Br |

| Canonical SMILES | CC(C)COC(=O)OC1=CC=CC=C1Br |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Architecture

2-Bromophenol, isoBOC has the molecular formula C₁₁H₁₃BrO₃, indicating the presence of 11 carbon atoms, 13 hydrogens, one bromine atom, and three oxygen atoms. The structure comprises a 2-bromophenol core where the hydroxyl group is protected by an iso-butoxycarbonyl moiety. The isoBOC group—**(CH₃)₂CHCH₂O(CO)—**shields the phenol’s reactive site, preventing undesired side reactions during synthetic sequences .

3D Conformation and Stereochemistry

The compound’s 3D structure, available via computational modeling, reveals a planar aromatic ring with the bromine atom occupying the ortho position relative to the protected hydroxyl group. The isoBOC substituent introduces steric hindrance, influencing the molecule’s reactivity and interaction with catalysts .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-Bromophenol, isoBOC typically involves two stages: (1) bromination of phenol to yield 2-bromophenol and (2) protection of the phenolic hydroxyl group using iso-butoxycarbonyl chloride.

Bromination of Phenol

Phenol undergoes electrophilic aromatic substitution with bromine in a carbon disulfide medium at temperatures below 5°C. This regioselective reaction produces 2-bromophenol with yields of 80–84% .

IsoBOC Protection

The hydroxyl group of 2-bromophenol is protected via reaction with iso-butoxycarbonyl chloride in the presence of a base such as pyridine. This step proceeds under mild conditions (room temperature, 10 minutes) to afford 2-Bromophenol, isoBOC in high purity .

Reaction Scheme:

Optimization and Challenges

-

Solvent Selection: Acetonitrile is preferred for its ability to dissolve both reactants and by-products, facilitating efficient mixing .

-

Catalyst Use: Diacetoxyiodobenzene (DAIB) accelerates the protection step, reducing reaction times and improving yields .

-

Purification: Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product, achieving >95% purity .

Physicochemical Properties

Chromatographic Behavior

Gas chromatography (GC) analysis using a DB-5 capillary column (30 m × 0.25 mm) under helium carrier gas reveals a retention index (RI) of 1618. The temperature program—60°C (0.7 min) to 280°C at 30°C/min—ensures optimal separation from impurities .

Table 1: GC Parameters for 2-Bromophenol, isoBOC

| Parameter | Value |

|---|---|

| Column Type | Capillary DB-5 |

| Carrier Gas | Helium |

| Phase Thickness | 0.25 µm |

| Retention Index (RI) | 1618 |

| Reference | Kim and Kim, 2000 |

Spectral Data

-

UV-Vis: Absorption maxima at 282 nm (EtOH) correlate with the aromatic and carbonyl chromophores .

-

Mass Spectrometry: Molecular ion peak at m/z 273.123 confirms the molecular weight .

Solubility and Stability

-

Solubility: Sparingly soluble in water (<1 g/L) but miscible with organic solvents like acetonitrile, chloroform, and ethyl acetate .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions, releasing 2-bromophenol .

Applications in Organic Synthesis

Intermediate for Benzofuran Synthesis

2-Bromophenol, isoBOC serves as a key precursor in palladium-catalyzed enolate arylation reactions. For example, it reacts with β-keto esters to form substituted benzofurans—a structural motif prevalent in pharmaceuticals and agrochemicals .

Mechanistic Insight:

The isoBOC group prevents unwanted oxidation of the phenol during the coupling step, enabling selective C–C bond formation. Post-reaction, the protecting group is removed under mild acidic conditions .

Photodegradation Studies

Research on 2-bromophenol derivatives, including isoBOC-protected forms, has elucidated their environmental fate. UV light induces debromination and hydroxylation, yielding less toxic metabolites. These findings inform wastewater treatment strategies for brominated pollutants .

Analytical and Regulatory Considerations

Quality Control

Certificates of Analysis (COA) from suppliers like Sigma-Aldrich ensure batch consistency. Key parameters include purity (≥98%), residual solvents (<0.1%), and heavy metals (<10 ppm) .

Environmental Impact

The compound’s aquatic toxicity (EC₅₀ <1 mg/L) mandates stringent disposal protocols. Incineration with scrubbing systems is recommended to prevent brominated dioxin formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume